Product packaging for Fmoc-D-Dap(Aloc)-OH(Cat. No.:CAS No. 178924-05-5)

Fmoc-D-Dap(Aloc)-OH

Cat. No.: B613512
CAS No.: 178924-05-5
M. Wt: 410,43 g/mole
InChI Key: MPVGCCAXXFLGIU-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Derivatives and Non-Proteinogenic Amino Acids

Amino acids are the fundamental units of proteins. However, beyond the 22 proteinogenic amino acids encoded by the genetic code, there exists a vast and diverse world of non-proteinogenic amino acids (npAAs). frontiersin.org These npAAs, which can be naturally occurring or chemically synthesized, are instrumental in modern drug discovery and materials science. frontiersin.orgsigmaaldrich.com They offer a way to introduce novel chemical functionalities and structural constraints into peptides, potentially enhancing their stability, potency, and target selectivity. acs.orgnih.govnih.gov Fmoc-D-Dap(Aloc)-OH is a prime example of such a synthetic npAA derivative, designed for precise incorporation into peptide chains. sigmaaldrich.com

Significance of Diaminopropionic Acid (Dap) Derivatives in Peptide Chemistry

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid characterized by the presence of a second amino group on its side chain. ontosight.ai This additional functional group provides a site for chemical modification, allowing for the creation of branched peptides, cyclic structures, and the attachment of labels or other molecules. peptide.commdpi.com The incorporation of Dap into peptides has been shown to influence their biological activity, for instance, by altering their interaction with biological targets or by conferring pH-responsive properties. sci-hub.stchemistryviews.org In some cases, replacing naturally occurring amino acids like lysine (B10760008) with Dap has been used to probe the structural and functional roles of side chains in peptides and proteins. acs.org

Overview of Protecting Group Strategies in Organic Synthesis

In peptide synthesis, the reactive functional groups of amino acids, such as the α-amino group and any side-chain functionalities, must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. altabioscience.combiosynth.com The choice of these protecting groups is critical and is guided by the principle of orthogonality, which allows for the selective removal of one protecting group under specific conditions without affecting others. biosynth.comiris-biotech.de

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). ontosight.airesearchgate.net Its popularity stems from its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups. ontosight.aiamericanpeptidesociety.org This mild deprotection condition makes the Fmoc strategy compatible with a wide range of sensitive peptide sequences and modifications. altabioscience.com The Fmoc group itself is a polycyclic aromatic hydrocarbon derivative. ontosight.ai

The allyloxycarbonyl (Aloc) group serves as a protecting group for the side-chain amino group of Dap in this compound. iris-biotech.de The key feature of the Aloc group is its unique deprotection mechanism. It is selectively cleaved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. iris-biotech.de This cleavage condition is orthogonal to both the base-labile Fmoc group and the acid-labile protecting groups commonly used for other amino acid side chains. iris-biotech.degoogle.com This orthogonality is crucial for complex synthetic strategies where specific side-chain modifications are required while the peptide remains attached to the solid support. peptide.com

The Fmoc/Aloc combination is part of a broader set of orthogonal protecting group strategies used in peptide synthesis. The most common strategy is the Fmoc/tBu (tert-butyl) approach, where the Fmoc group protects the α-amino group and acid-labile tBu-based groups protect the side chains. biosynth.comiris-biotech.de Another established strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method, which primarily relies on different strengths of acidic reagents for deprotection. americanpeptidesociety.org The Aloc group provides an additional layer of orthogonality, being stable to both the basic conditions used to remove Fmoc and the acidic conditions used to remove Boc or tBu groups. iris-biotech.deub.edu This three-dimensional orthogonality allows for highly complex peptide architectures, such as side-chain cyclization or branching, to be constructed with precision. nih.gov

Role of Allyloxycarbonyl (Aloc) as an Orthogonal Side-Chain Protecting Group

Stereochemical Considerations of D-Dap in this compound

The "D" in this compound refers to the stereochemistry of the diaminopropionic acid residue. Amino acids, with the exception of glycine, are chiral molecules and exist as two non-superimposable mirror images, or enantiomers, designated as L and D. researchgate.net In nature, the vast majority of amino acids found in proteins are in the L-configuration. The incorporation of D-amino acids into a peptide chain can have profound effects on its structure and function. It can induce specific turns or conformations and often increases the peptide's resistance to enzymatic degradation, thereby prolonging its biological half-life. researchgate.netnih.gov The use of the D-enantiomer of Dap in this compound is therefore a deliberate choice to access peptides with these specific properties. vulcanchem.comnih.gov

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₂N₂O₆ iris-biotech.de
Molecular Weight 410.42 g/mol iris-biotech.de
Appearance Solid
Purity ≥98.5% (HPLC)
Storage Temperature 2-8°C iris-biotech.de
CAS Number 178924-05-5

Research Scope and Objectives Pertaining to this compound

The primary research objective for utilizing this compound is to leverage its unique structural features for the creation of novel peptides and peptidomimetics with tailored properties. Researchers in academia and the pharmaceutical industry are focused on several key areas:

Orthogonal Peptide Synthesis: A major focus is the exploitation of the Fmoc/Aloc protection strategy. iris-biotech.de This allows for the selective deprotection and modification of the diaminopropionic acid side chain while the peptide is still attached to the solid support. peptide.com This is instrumental in creating branched, cyclic, or otherwise modified peptides that would be difficult to synthesize using conventional methods. frontiersin.org

Incorporation of Unnatural Amino Acids: Research aims to investigate the impact of incorporating D-amino acids into peptide sequences. This can influence the peptide's secondary structure, receptor binding affinity, and resistance to proteases. The use of this compound provides a gateway to exploring these structure-activity relationships.

Development of Novel Therapeutics: A significant objective is the application of this building block in the synthesis of peptide-based drug candidates. Peptides containing diaminopropionic acid have been explored for their potential as antimicrobial and anticancer agents. The ability to precisely modify the peptide structure using this compound is critical in optimizing the therapeutic efficacy and pharmacokinetic properties of these molecules.

Bioconjugation and Material Science: The unique reactivity of the deprotected side chain allows for the conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems. Furthermore, in material science, this compound is used to develop advanced materials like hydrogels with specific, tailored properties.

Detailed Research Findings

The utility of this compound is well-documented in the synthesis of complex peptides. For instance, it has been a crucial component in the solid-phase synthesis of malacidin A analogues, a class of calcium-dependent lipopeptide antibiotics. frontiersin.org In this context, the orthogonal nature of the Aloc group was essential for the selective deprotection of the diaminopropionic acid residue, enabling subsequent modifications necessary for the final structure. frontiersin.org

The deprotection of the Aloc group is typically achieved through palladium-catalyzed reactions, which are known for their mildness and high efficiency. iris-biotech.deiris-biotech.de This contrasts with the base-labile nature of the Fmoc group (removed by piperidine) and the acid-labile nature of other common protecting groups like tert-butyloxycarbonyl (Boc), highlighting the strategic advantage of the Fmoc/Aloc combination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-allyloxycarbonyl-D-2,3-diaminopropionic acid iris-biotech.de
Synonyms N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid, Fmoc-D-Dpr(Aloc)-OH, Fmoc-D-Dapa(Aloc)-OH iris-biotech.de
Molecular Formula C₂₂H₂₂N₂O₆ iris-biotech.denih.gov
Molecular Weight 410.43 g/mol iris-biotech.denih.gov
CAS Number 178924-05-5 iris-biotech.de
Appearance White to off-white solid medchemexpress.com
Purity ≥99% iris-biotech.de
Enantiomeric Purity ≥99.9% iris-biotech.de
Storage Temperature 2-8°C iris-biotech.demedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O6 B613512 Fmoc-D-Dap(Aloc)-OH CAS No. 178924-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGCCAXXFLGIU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678760
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178924-05-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc D Dap Aloc Oh and Its Derivatives

General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The core principle involves assembling a peptide chain sequentially while it is covalently attached to an insoluble solid support, or resin. oup.compowdersystems.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. oup.comnih.gov The Fmoc/tBu (tert-butyl) strategy is widely adopted due to its milder deprotection conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. nih.govbachem.com

A standard Fmoc-SPPS cycle consists of four main steps:

Fmoc Deprotection: Removal of the temporary N-α-Fmoc protecting group from the terminal amino acid of the resin-bound peptide. powdersystems.combachem.com

Washing: Rinsing the peptide-resin to eliminate the deprotection reagent and by-products. powdersystems.combachem.com

Coupling: Acylation of the newly exposed N-terminal amine with the carboxyl group of the incoming Fmoc-protected amino acid. powdersystems.combachem.com

Washing: A final wash to remove excess activated amino acid and coupling reagents. powdersystems.combachem.com

This cycle is repeated until the desired peptide sequence is fully assembled.

Resin Selection and Loading

For synthesizing peptides with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly employed. uci.edubiotage.com Wang resin is a popular choice, but loading the first amino acid can be challenging and risks racemization. biotage.com 2-CTC resin offers an advantage as it allows for the cleavage of the peptide under very mild acidic conditions, which can yield a fully protected peptide fragment if desired. biotage.com For peptides with a C-terminal amide, Rink Amide resin is the standard choice. uci.edubiotage.com

The loading capacity of the resin, defined as the amount of reactive sites per gram of resin (in mmol/g), is another important factor. bachem.com High-loading resins are suitable for synthesizing shorter peptides, while low-loading resins are preferred for longer or more complex sequences to minimize issues like chain aggregation. bachem.combiotage.com

Table 1: Common Resins in Fmoc-SPPS

Resin Name C-Terminal Functionality Cleavage Conditions Key Features
Wang Resin Carboxylic Acid Concentrated Trifluoroacetic Acid (TFA) biotage.com Widely used, but loading can be challenging. biotage.com
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid Mildly acidic (e.g., 1-3% TFA) biotage.comfrontiersin.org Allows for synthesis of fully protected peptide fragments. biotage.com
Rink Amide Resin Amide Concentrated TFA uci.edubiotage.com Standard choice for peptide amides; loading is straightforward. biotage.com

| Sieber Amide Resin | Amide | Mildly acidic biotage.com | Useful for sterically hindered peptides; yields fully protected peptide amides. biotage.com |

Fmoc Deprotection Procedures and Reagents (e.g., Piperidine (B6355638) in DMF)

The removal of the N-α-Fmoc group is a crucial step in each cycle of peptide elongation. The fluorenyl ring system makes the proton at the C9 position acidic, allowing for its removal by a weak base via a β-elimination mechanism. researchgate.net

The most common reagent for Fmoc deprotection is a 20% solution of piperidine in an organic solvent, typically N,N-dimethylformamide (DMF) . uci.edupeptide.comiris-biotech.de The procedure generally involves treating the peptide-resin with the piperidine solution for a short period (e.g., 5-10 minutes), followed by thorough washing to remove the piperidine and the dibenzofulvene-piperidine adduct formed during the reaction. peptide.comchempep.com In some protocols, a two-step deprotection is used, with a shorter initial treatment followed by a longer one. peptide.com

While effective, piperidine is a controlled substance in some regions. iris-biotech.de Alternatives have been developed, including 1,8-Diazabicycloundec-7-ene (DBU) and 4-methylpiperidine (B120128) . iris-biotech.de DBU is a stronger, non-nucleophilic base that can be used at lower concentrations (e.g., 2-5% in DMF). iris-biotech.dechempep.com However, DBU can promote side reactions like aspartimide formation in sensitive sequences. peptide.com 4-methylpiperidine is an effective alternative that is not a controlled substance. iris-biotech.de

Table 2: Common Fmoc Deprotection Reagents

Reagent Typical Concentration Solvent Notes
Piperidine 20% (v/v) uci.eduiris-biotech.de DMF uci.eduiris-biotech.de The most common and standard reagent.
1,8-Diazabicycloundec-7-ene (DBU) 2-5% (v/v) iris-biotech.dechempep.com DMF iris-biotech.dechempep.com More reactive than piperidine; can be useful for difficult sequences but may increase side reactions. chempep.compeptide.com
4-Methylpiperidine 20% (v/v) DMF An efficient alternative to piperidine; not a controlled substance. iris-biotech.de

| Piperazine | 5% (v/v) | DMF | Another secondary amine used for Fmoc removal. researchgate.net |

Coupling Reagents and Conditions

To form the peptide bond, the carboxyl group of the incoming Fmoc-amino acid must be activated. This is achieved using coupling reagents. The choice of reagent and conditions can significantly impact coupling efficiency and the degree of racemization, especially for sterically hindered amino acids or sensitive residues like cysteine and histidine. nih.govbachem.com

Common classes of coupling reagents include carbodiimides and phosphonium/aminium salts. bachem.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) , are classic coupling reagents. peptide.com DIC is preferred in SPPS because its urea (B33335) byproduct is soluble in common solvents like DMF and can be easily washed away. bachem.compeptide.com Carbodiimide reactions are often performed with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (ethyl cyano(hydroxyimino)acetate) to suppress racemization and improve efficiency. nih.govbachem.com

Phosphonium and Aminium (Uronium) Reagents are generally more potent and faster-acting. bachem.com Widely used examples include BOP , PyBOP , HBTU , TBTU , and HATU . chempep.combachem.compeptide.com These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) , for activation. bachem.com HATU, in particular, is known for its high efficiency and low racemization rates, making it suitable for difficult couplings. frontiersin.orgpeptide.com

Couplings are typically carried out at room temperature in DMF. chempep.com For difficult sequences, such as those involving sterically hindered amino acids or aggregating peptides, double coupling (repeating the coupling step) or using more powerful reagents like HATU may be necessary. frontiersin.org

Synthesis of Fmoc-D-Dap(Aloc)-OH from Precursors

The synthesis of this compound involves the selective protection of the two amino groups of D-2,3-diaminopropionic acid. The α-amino group is protected with the base-labile Fmoc group, while the β-amino group is protected with the orthogonally-cleavable Aloc group. This orthogonal protection scheme is crucial for its application in SPPS, as it allows for the selective deprotection and modification of the side-chain amine on the resin. peptide.com

Introduction of the Aloc Protecting Group

The allyloxycarbonyl (Aloc) group is a valuable protecting group for amines in peptide synthesis. iris-biotech.de It is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from many common resins, making it compatible with standard Fmoc/tBu strategies. peptide.comiris-biotech.de

The Aloc group is typically introduced by reacting the amino group with allyl chloroformate (Aloc-Cl) or diallyl dicarbonate (B1257347) ((Aloc)2O) in the presence of a base, such as triethylamine (B128534) or sodium carbonate. wiley-vch.de The reaction is usually performed in an anhydrous solvent to prevent side reactions.

The key advantage of the Aloc group is its unique deprotection mechanism. It is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) , in the presence of a scavenger or allyl cation acceptor. peptide.comiris-biotech.dewiley-vch.de This scavenger prevents the re-attachment of the allyl group to the newly deprotected amine. wiley-vch.de This palladium-catalyzed deprotection does not affect Fmoc, Boc, or tBu groups, ensuring perfect orthogonality. iris-biotech.de

Selective Protection Strategies for Diaminopropionic Acid Isomers

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid with two amino groups. For its use in peptide synthesis, these two amines must be differentially protected to allow for linear chain extension. wiley-vch.de In the case of this compound, the goal is to have the Fmoc group on the α-amino group and the Aloc group on the β-amino group.

The synthesis often starts from a precursor where the stereochemistry and one functional group are already defined. For instance, a common strategy involves starting with a protected D-serine derivative. mdpi.com The hydroxyl group of serine can be converted into an amino group through various chemical transformations, leading to the diaminopropionic acid backbone.

A general synthetic route could involve:

Starting with a suitable precursor like N-α-Fmoc-O-tert-butyl-D-serine. mdpi.com

Chemical modification of the side chain to introduce the second amino group.

Selective protection of the newly introduced β-amino group with the Aloc group using allyl chloroformate.

Deprotection of other temporary groups to yield the final this compound product.

This selective approach ensures that the correct isomer with the desired orthogonal protection scheme is obtained, ready for use in Fmoc-SPPS. mdpi.com The use of such orthogonally protected building blocks like this compound is essential for creating peptides with branched structures, for cyclization via the side chain, or for attaching other molecules like fluorophores or labels to a specific position in the peptide chain. peptide.comresearchgate.net

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-allyloxycarbonyl-D-2,3-diaminopropionic acid iris-biotech.de
SPPS Solid-Phase Peptide Synthesis powdersystems.com
Fmoc 9-Fluorenylmethyloxycarbonyl researchgate.net
Aloc Allyloxycarbonyl wiley-vch.de
Dap 2,3-Diaminopropionic acid
Boc tert-Butyloxycarbonyl biotage.com
tBu tert-Butyl nih.gov
DMF N,N-Dimethylformamide iris-biotech.de
2-CTC Resin 2-Chlorotrityl chloride Resin biotage.com
TFA Trifluoroacetic Acid biotage.com
DBU 1,8-Diazabicycloundec-7-ene iris-biotech.de
DCC N,N'-Dicyclohexylcarbodiimide peptide.com
DIC N,N'-Diisopropylcarbodiimide bachem.com
HOBt 1-Hydroxybenzotriazole bachem.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) frontiersin.org
DIPEA N,N-Diisopropylethylamine bachem.com
Pd(PPh3)4 Tetrakis(triphenylphosphine)palladium(0) researchgate.net

Orthogonal Deprotection Strategies for this compound

The key advantage of this compound lies in the ability to selectively remove either the Fmoc or the Aloc protecting group, a concept known as orthogonal deprotection. iris-biotech.de This strategy is fundamental in solid-phase peptide synthesis (SPPS) for creating modified peptides. The Fmoc group, protecting the α-amino group, is base-labile, while the Aloc group, protecting the side-chain amino group, is removed by palladium catalysis. highfine.com This orthogonality ensures that one group can be cleaved without affecting the other, or other protecting groups like Boc or benzyl (B1604629) groups. iris-biotech.deiris-biotech.de

Palladium-Catalyzed Removal of Aloc Group

The allyloxycarbonyl (Aloc) group is stable under both acidic and basic conditions, making it an ideal protecting group for the side chain of amino acids in Fmoc-based peptide synthesis. highfine.compeptide.com Its removal is typically achieved through a mild, palladium-catalyzed reaction. iris-biotech.deiris-biotech.de

The most common catalyst for Aloc deprotection is tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4. researchgate.netdiva-portal.org This Pd(0) catalyst is effective for the cleavage of the Aloc group under mild conditions. diva-portal.org The reaction proceeds via a π-allyl palladium complex intermediate. Other palladium sources, such as Pd(PPh3)2Cl2, can also be used. highfine.com Recent research has also explored the use of ruthenium catalysts for Aloc removal, which can be advantageous in specific contexts like native chemical ligation. researchgate.net

The palladium-catalyzed removal of the Aloc group requires a nucleophilic scavenger to trap the resulting allyl cation. researchgate.net A variety of scavengers can be employed, with their choice impacting the reaction's efficiency. Common scavengers include:

Morpholine : Often used in a mixture with the palladium catalyst in a solvent system like THF/DMSO/HCl. researchgate.net

N-Methylmorpholine (NMM) : Used in conjunction with acetic acid in a chloroform (B151607) solvent. diva-portal.orggoogle.com

Dimethylamine-borane complex (Me2NH·BH3) : Found to be a highly efficient scavenger, leading to quantitative removal of the Aloc group without side reactions. researchgate.net

Phenylsilane (B129415) (PhSiH3) : Acts as a hydride donor and an effective scavenger. researchgate.net

Tributyltin hydride (Bu3SnH) : Used in the Guibé method for hydrostannolytic deprotection. iris-biotech.deuva.nl

The reaction is typically carried out under an inert atmosphere to protect the oxygen- and light-sensitive Pd(PPh3)4 catalyst. diva-portal.org The choice of solvent system is also crucial, with mixtures like chloroform/acetic acid/N-methylmorpholine (37:2:1) being commonly used. diva-portal.orgsigmaaldrich.com

CatalystCommon ScavengersTypical Reaction ConditionsReference
Pd(PPh3)4Morpholine, N-Methylmorpholine (NMM), Dimethylamine-borane (Me2NH·BH3), Phenylsilane (PhSiH3), Tributyltin hydride (Bu3SnH)Inert atmosphere; Solvents: CHCl3/HOAc/NMM, THF/DMSO/HCl iris-biotech.deresearchgate.netdiva-portal.orgresearchgate.netgoogle.comuva.nl
Pd(PPh3)2Cl2Tributyltin hydride (Bu3SnH)- highfine.com
Ruthenium-based catalysts4-mercaptophenylacetic acid (MPAA)Aqueous Gnd·HCl buffers researchgate.net
Catalytic Systems and Ligands (e.g., Pd(PPh3)4)

Fmoc Removal in the Presence of Aloc (Selective α-Amino Deprotection)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis. google.com Its primary advantage is its lability to basic conditions, which allows for its removal without affecting acid-labile side-chain protecting groups like Boc or the palladium-labile Aloc group. highfine.comresearchgate.net

The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). diva-portal.orgsigmaaldrich.com Other bases such as diethylamine, pyrrolidine, morpholine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used. google.com The Aloc group is completely stable under these conditions, ensuring the selective deprotection of the α-amino group, which can then participate in the next peptide coupling step. researchgate.netdiva-portal.org This orthogonality is a cornerstone of modern solid-phase peptide synthesis.

Protecting GroupDeprotection ReagentStability of Other GroupReference
Fmoc20% Piperidine in DMF or NMPAloc group is stable researchgate.netdiva-portal.orgsigmaaldrich.com
AlocPd(PPh3)4 and a scavengerFmoc group is stable highfine.comdiva-portal.org

Related Synthetic Building Blocks and Their Interconversion

Fmoc-D-Dap(Boc)-OH as an Analogous Building Block

Fmoc-D-Dap(Boc)-OH, where the side-chain amino group is protected by the tert-butyloxycarbonyl (Boc) group, is another important building block in peptide synthesis. peptide.com Like this compound, it allows for the introduction of a D-diaminopropionic acid residue into a peptide chain. The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). This provides a different orthogonal protection scheme compared to the Aloc group.

While direct interconversion between this compound and Fmoc-D-Dap(Boc)-OH is not a standard procedure, it is theoretically possible through a deprotection and reprotection sequence. For example, the Aloc group of this compound could be removed via palladium catalysis, and the resulting free amino group could then be protected with a Boc group by reaction with di-tert-butyl dicarbonate (Boc2O). Conversely, the Boc group could be removed with acid, followed by protection with an Alloc group using allyl chloroformate (Alloc-Cl). highfine.com

Fmoc-D-Dap(N3)-OH for Click Chemistry Applications

Fmoc-D-Dap(N3)-OH, also known as Fmoc-3-azido-D-alanine, is a pivotal building block in the realm of peptide synthesis and modification, primarily due to its utility in click chemistry. chemimpex.compeptide.com This compound incorporates a terminal azide (B81097) (N3) group, which is a key functional group for participating in bioorthogonal reactions. chemimpex.com Its structure allows for the seamless integration of an azide moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). chemimpex.com

The presence of the azide functionality makes Fmoc-D-Dap(N3)-OH a versatile reagent for various click chemistry reactions. medchemexpress.commedchemexpress.com It readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage with alkyne-containing molecules. peptide.commedchemexpress.com Furthermore, it can be employed in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne), which obviates the need for a cytotoxic copper catalyst and is therefore highly suitable for applications in living systems. peptide.commedchemexpress.com

The applications of Fmoc-D-Dap(N3)-OH in click chemistry are extensive and include the synthesis of peptide conjugates, the development of fluorescent probes for cellular imaging, and the creation of complex biomolecules. chemimpex.commedchemexpress.com By incorporating this amino acid derivative, researchers can selectively label peptides and proteins, construct targeted drug delivery systems, and study intricate biological processes with high specificity. chemimpex.com For optimal coupling of this amino acid during synthesis, the use of reagents like PyBOP or Castro's reagent is recommended over HBTU or TBTU. peptide.compeptide.com

Comparison of Protecting Group Lability and Compatibility

In peptide synthesis, the strategic use of protecting groups is fundamental to prevent unwanted side reactions at reactive side chains. biosynth.com The concept of orthogonality is crucial, where different protecting groups can be removed under specific conditions without affecting others, allowing for precise, stepwise synthesis. biosynth.comgoogle.comorganic-chemistry.org The this compound derivative is a prime example of this principle, utilizing the orthogonal Fmoc and Aloc protecting groups.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the α-amino group of amino acids. biosynth.comgoogle.com It is stable under acidic conditions but is typically cleaved using a mild base, most commonly a 20% solution of piperidine in dimethylformamide (DMF). google.comacs.org This allows for the temporary protection of the N-terminus during peptide chain elongation in SPPS. biosynth.com

The allyloxycarbonyl (Aloc) group, on the other hand, is stable to the basic conditions used for Fmoc removal and also to the acidic conditions used to cleave other groups like tert-butyloxycarbonyl (Boc). google.comhighfine.com The Aloc group is selectively removed under neutral conditions using a palladium(0) catalyst, such as Pd(PPh3)4, in the presence of a scavenger like phenylsilane (PhSiH3). acs.orgrsc.org This unique cleavage condition makes the Aloc group fully orthogonal to both Fmoc and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), making it invaluable for synthesizing complex peptides, cyclic peptides, or for side-chain modifications. google.comrsc.orgiris-biotech.de

The orthogonality between Fmoc and other common protecting groups like Boc is also a cornerstone of many synthetic strategies. biosynth.com The Boc group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA), while remaining stable to the basic conditions of Fmoc deprotection. google.comorganic-chemistry.org This Fmoc/tBu strategy is one of the most widely used combinations in modern SPPS. iris-biotech.de The benzyloxycarbonyl (Cbz or Z) group is another common protecting group, typically removed by catalytic hydrogenolysis, which adds another layer of orthogonality. highfine.comthieme-connect.de

The table below provides a comparative overview of the lability and compatibility of these key protecting groups.

Protecting GroupAbbreviationCleavage ConditionsStable ToOrthogonal To
9-FluorenylmethyloxycarbonylFmocMild base (e.g., 20% piperidine in DMF) google.comAcid, Hydrogenolysis highfine.comAloc, Boc, Cbz, tBu google.comub.edu
AllyloxycarbonylAlocPd(0) catalyst (e.g., Pd(PPh3)4) and scavenger acs.orgAcid, Mild base highfine.comiris-biotech.deFmoc, Boc, Cbz, tBu ub.eduiris-biotech.de
tert-ButyloxycarbonylBocModerate acid (e.g., TFA) google.comMild base, Hydrogenolysis organic-chemistry.orgFmoc, Aloc, Cbz organic-chemistry.orgub.edu
BenzyloxycarbonylCbz (Z)Catalytic Hydrogenolysis, Strong Acid highfine.comthieme-connect.deMild acid and base thieme-connect.deFmoc, Aloc, Boc highfine.com

Applications of Fmoc D Dap Aloc Oh in Peptide and Bioconjugate Chemistry

A Versatile Building Block in Complex Peptide Synthesis

The strategic placement of orthogonally protected amino groups makes Fmoc-D-Dap(Aloc)-OH an invaluable asset in the construction of peptides with non-linear topologies. beilstein-journals.org This versatility allows for the creation of branched and cyclic structures that can mimic natural peptides or introduce novel functionalities.

The ability to selectively deprotect the β-amino group of the diaminopropionic acid residue opens avenues for the synthesis of branched peptides. After the removal of the Aloc group using a palladium catalyst, the newly exposed side-chain amine serves as a handle for the attachment of various moieties. frontiersin.org This can include the elongation of a second peptide chain, or the conjugation of molecules such as polyethylene (B3416737) glycol (PEG) chains or fluorophores. This approach is critical for developing peptides with enhanced therapeutic properties or for creating sophisticated molecular probes.

Peptide cyclization is a widely employed strategy to enhance conformational stability, receptor binding affinity, and metabolic resistance. This compound is instrumental in facilitating various cyclization strategies.

In head-to-tail cyclization, the N-terminal amino group of a linear peptide is linked to the C-terminal carboxyl group. While this compound is not directly involved in forming the cyclic backbone in this strategy, its incorporation can be crucial for introducing specific functionalities within the cyclic structure. A three-dimensional orthogonal protection scheme involving Fmoc, tBu, and allyl/Alloc groups is often the strategy of choice for on-resin head-to-tail cyclizations. researchgate.net

For instance, in the synthesis of malacidin analogues, a class of calcium-dependent lipopeptide antibiotics, this compound was a key building block. frontiersin.org The synthesis involved assembling the linear peptide on a hyper acid-labile resin, followed by selective deprotection of the Alloc group on the Dap residue and subsequent cyclization between the β-amino group of Dap and the C-terminal proline. frontiersin.org

Cyclization Strategy Description Key Reagents Reference
Head-to-TailFormation of an amide bond between the N-terminus and C-terminus of a linear peptide.Coupling reagents (e.g., PyBOP, HATU), Palladium catalyst for Alloc removal. frontiersin.orgresearchgate.net
Side-Chain to Side-ChainFormation of a lactam bridge between the side-chains of two amino acid residues.Palladium catalyst for Alloc removal, coupling reagents. nih.govresearchgate.net

This compound is particularly well-suited for side-chain to side-chain cyclization. This strategy involves forming a lactam bridge between the β-amino group of the Dap residue and the side-chain carboxyl group of another amino acid, such as aspartic acid or glutamic acid. nih.govresearchgate.net The orthogonal protection allows for the selective deprotection of the Dap side-chain (via Alloc removal) and the acidic amino acid side-chain (e.g., removal of an allyl or other orthogonal protecting group) while the peptide remains anchored to the solid support. nih.gov Subsequent intramolecular amide bond formation yields the cyclic peptide. This approach has been successfully employed in the synthesis of cyclic enkephalin analogues and other constrained peptides. nih.gov

For example, in the synthesis of lectinomimics targeting cancer-specific glycans, an orthogonal protection strategy using Mtt for the Dap side-chain and an allyl group for the aspartic acid side-chain was employed. nih.gov After assembly of the linear peptide, both protecting groups were selectively removed on-resin, and the side-chain to side-chain cyclization was achieved using PyBOP/HOBt/DIEA. nih.gov

The use of this compound facilitates the incorporation of the non-proteinogenic amino acid D-2,3-diaminopropionic acid into peptide chains. This expands the chemical diversity of synthetic peptides beyond the 20 common proteinogenic amino acids. The introduction of D-amino acids can enhance peptide stability against enzymatic degradation. Furthermore, the unique side-chain of Dap, once deprotected, can be modified to introduce a wide range of functionalities, effectively creating a variety of non-standard amino acid residues within the peptide sequence. For example, the free amine can be acylated, alkylated, or used in other chemical transformations to introduce novel chemical groups. researchgate.net

Synthesis of Cyclic Peptides

Head-to-Tail Cyclization Strategies

Bioconjugation Strategies Utilizing this compound

Bioconjugation, the covalent attachment of molecules to biomolecules like peptides, is a powerful tool for developing targeted therapeutics, diagnostic agents, and research probes. The orthogonal deprotection of the Aloc group on the Dap side-chain provides a specific site for the attachment of various payloads.

Following the selective removal of the Aloc group, the exposed β-amino group can be reacted with a variety of molecules, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides for use in immunoassays, fluorescence microscopy, and FRET-based studies.

Chelating Agents: For the development of radiolabeled peptides for imaging (e.g., PET, SPECT) or radiotherapy.

Targeting Ligands: Such as small molecules or carbohydrates, to direct the peptide to specific cells or tissues.

Crosslinking Agents: To study peptide-protein interactions.

A notable consideration in bioconjugation is the compatibility of the deprotection conditions with other functionalities present in the peptide or the conjugated molecule. The mild conditions required for Alloc group removal (palladium catalysis) are generally compatible with a wide range of functional groups. iris-biotech.de However, care must be taken when sulfur-containing amino acids like cysteine are present, as they can poison the palladium catalyst. beilstein-journals.org

Site-Specific Labeling and Modification

The orthogonal nature of the Fmoc and Aloc protecting groups allows for the precise, site-specific introduction of labels and other modifications into a peptide chain. iris-biotech.de After the incorporation of this compound into a peptide sequence via standard solid-phase peptide synthesis (SPPS), the Aloc group can be selectively removed to unmask the side-chain amino group. bapeks.com This newly available reactive handle can then be used to attach a variety of moieties, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or cross-linking agents to study protein-protein interactions. This level of control is crucial for creating well-defined molecular probes for biological studies.

Preparation of Peptide-Drug Conjugates (PDCs)

The development of peptide-drug conjugates (PDCs) represents a promising strategy for targeted cancer therapy. This compound plays a key role in the synthesis of these constructs. By incorporating this amino acid derivative into a tumor-targeting peptide, a specific attachment point for a cytotoxic drug can be created. For instance, after peptide synthesis, the Aloc group can be removed, and a potent anticancer drug can be conjugated to the Dap side chain. This approach has been used to create PDCs that exhibit enhanced cytotoxicity against drug-resistant cancer cells, suggesting that this method can improve drug delivery systems in oncology.

Integration into Novel Biomaterials and Drug Delivery Systems

The versatility of this compound extends to the field of biomaterials and drug delivery. chemimpex.com The ability to introduce specific functionalities onto the Dap side chain allows for the creation of peptide-based hydrogels and other biomaterials with tailored properties. These materials can be designed for controlled release of therapeutic agents or as scaffolds for tissue engineering. The selective deprotection of the Aloc group provides a means to cross-link peptide chains or to immobilize bioactive molecules within the biomaterial matrix, enhancing their functionality and therapeutic potential.

Development of Therapeutic Peptides and Bioactive Compounds

This compound is instrumental in the design and synthesis of novel therapeutic peptides and other bioactive compounds with improved efficacy and stability. chemimpex.com

Creation of Tailored Peptides with Specific Functionalities

The incorporation of this compound allows researchers to create peptides with unique functionalities that go beyond the 20 proteinogenic amino acids. chemimpex.com By modifying the Dap side chain after Aloc deprotection, it is possible to introduce functionalities that mimic natural post-translational modifications or to introduce entirely new chemical groups that can enhance the peptide's binding affinity to its target or alter its biological activity. This has been demonstrated in the synthesis of integrin inhibitors, where peptides containing modified Dap residues were used to probe binding sites and inhibit cell adhesion, a key process in cancer metastasis.

Enhancement of Efficacy and Stability of Peptide-Based Drugs

A significant challenge in the development of peptide-based drugs is their often-poor stability in vivo due to enzymatic degradation. The modification of peptides using non-natural amino acids like D-Dap can enhance their resistance to proteases. Furthermore, the ability to introduce specific modifications via the Dap side chain can improve the pharmacokinetic properties of the peptide, leading to a longer half-life and enhanced therapeutic efficacy. chemimpex.com For example, the conjugation of polyethylene glycol (PEG) to the Dap side chain is a common strategy to increase the size and solubility of a peptide, thereby reducing its renal clearance.

Advanced Applications in Chemical Biology

The unique properties of this compound make it a valuable tool for addressing complex questions in chemical biology. The ability to introduce specific labels and probes into peptides with high precision enables detailed studies of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. For example, peptides containing Dap residues modified with photo-crosslinkers can be used to identify binding partners in a cellular context. Similarly, the incorporation of environmentally sensitive fluorescent dyes can provide insights into the conformational changes of a peptide upon binding to its target.

Probing Protein Structure and Function through Peptide Analogs

The incorporation of non-canonical amino acids like D-Dap into peptides is a powerful technique for investigating protein structure and function. By creating peptide analogs where a natural amino acid is substituted with D-Dap, researchers can probe the specific roles of side-chain length, charge, and hydrogen-bonding capabilities in molecular interactions and biological activity.

One common application is using D-Dap as a replacement for L-lysine to study its contributions to protein stability and binding. sci-hub.st Lysine (B10760008) possesses a long, flexible side chain with a terminal primary amine that is positively charged at physiological pH. nih.gov D-Dap, in contrast, has a much shorter side chain, bringing the positive charge closer to the peptide backbone. sci-hub.st Substituting lysine with D-Dap in a peptide allows researchers to dissect the importance of the precise location and spatial presentation of the cationic charge for interactions such as salt bridge formation and binding to nucleic acids like RNA. sci-hub.st For instance, this substitution has been used to explore how side chain length affects the stability of α-helical structures and to investigate hydrophobic interactions associated with the methylene (B1212753) groups in lysine's side chain. sci-hub.st

Peptides synthesized with this compound can also be engineered to probe protein-protein interaction sites. By replacing key residues in a known binding sequence with D-Dap, it is possible to evaluate the necessity of the original residue's specific side chain for the interaction. This approach has been used to develop inhibitors for integrins, which are cell adhesion receptors, highlighting the utility of D-Dap containing peptides in studying cellular signaling pathways.

Table 1: Research Applications of D-Dap Analogs in Protein Studies

Research Area Application of D-Dap Analog Key Findings/Purpose Reference(s)
RNA-Binding Peptides Substitution for lysine residues. To study the effect of charge proximity to the peptide backbone on RNA binding affinity and specificity. sci-hub.st
Protein Stability Replacement of lysine to analyze secondary structure. To demonstrate how amino acid side chain length influences the stability of α-helix formation. sci-hub.st
Protein-Protein Interactions Incorporation into peptides to probe binding sites. Used in the synthesis of integrin inhibitors to study cell adhesion mechanisms.

| Catalysis | Use in peptide nitriles. | Diaminopropionyl residues were found to promote effective, biomimetic imine catalysis in neutral water. | nih.govacs.org |

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified, non-peptidic features to improve properties such as stability, bioavailability, or receptor affinity. This compound is an excellent starting point for the synthesis of various peptidomimetics due to the unique reactivity of its orthogonally protected side chain. researchgate.net

Once the D-Dap residue is incorporated into a peptide chain via its N-terminal Fmoc group, the side-chain Aloc group can be selectively removed on the solid support. frontiersin.org The unmasked β-amino group then serves as a chemical handle for a wide range of modifications. This allows for the introduction of diverse functionalities, including lipids, carbohydrates, fluorescent labels, or other small molecules, leading to the creation of bioconjugates and complex peptidomimetic structures.

A practical example of its use is in the solid-phase synthesis of lipopeptide antibiotics and their analogs. In a synthetic strategy toward a simplified analog of the calcium-dependent antibiotic Malacidin A, this compound was used as the orthogonally protected building block. frontiersin.org After its incorporation into the linear peptide precursor, the Aloc group was removed to allow for a crucial tail-to-side-chain macrocyclization, forming the macrolactam bond essential for the molecule's structure. frontiersin.org This highlights the compound's utility in constructing cyclic peptidomimetics, a class of molecules often exhibiting enhanced stability and biological activity.

Furthermore, the D-configuration of the amino acid can itself impart peptidomimetic qualities by increasing resistance to proteolytic degradation, a common limitation of natural L-peptides. The synthesis of peptidomimetics containing D-amino acids is a well-established strategy to enhance the therapeutic potential of peptide-based drug candidates.

Table 2: Protecting Group Strategy in Peptidomimetic Synthesis using this compound

Protecting Group Position Deprotection Reagent/Condition Purpose in Synthesis Reference(s)
Fmoc α-amino group 20% Piperidine (B6355638) in DMF Stepwise elongation of the peptide chain during SPPS. frontiersin.org

| Aloc | β-amino side chain | Pd(PPh₃)₄ / Phenylsilane (B129415) (PhSiH₃) | Orthogonal deprotection to allow for selective side-chain modification or cyclization. | iris-biotech.defrontiersin.org |

Analytical Characterization and Quality Control in Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Fmoc-D-Dap(Aloc)-OH. Both ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the three main components: the fluorenylmethyloxycarbonyl (Fmoc) group, the allyloxycarbonyl (Aloc) group, and the D-diaminopropionic acid backbone.

In ¹H NMR, the distinct signals for the aromatic protons of the Fmoc group, the vinyl and methylene (B1212753) protons of the Aloc group, and the methine and methylene protons of the Dap core confirm the compound's identity. Similarly, ¹³C NMR spectra show characteristic resonances for the carbonyl carbons of the two carbamate (B1207046) protecting groups and the carboxylic acid, as well as the carbons of the fluorenyl and allyl moieties. The chemical shifts, reported in parts per million (ppm), and coupling constants (J) are consistent with the assigned structure. rsc.org Two-dimensional NMR experiments can be performed to further confirm the assignments. rsc.org

Table 1: Expected NMR Data for this compound

Group Nucleus Expected Chemical Shift (ppm) Description
Fmoc ¹H ~7.2-7.9 Aromatic protons
Fmoc ¹H ~4.2-4.5 CH and CH₂ protons adjacent to oxygen
Aloc ¹H ~5.8-6.0 Internal vinyl proton (-CH=)
Aloc ¹H ~5.1-5.3 Terminal vinyl protons (=CH₂)
Aloc ¹H ~4.5-4.6 Methylene protons (-O-CH₂-)
Dap ¹H ~3.5-4.5 α-CH and β-CH₂ protons
Fmoc/Aloc ¹³C ~156 Carbamate carbonyl carbons
Carboxylic Acid ¹³C ~170-175 Carboxyl carbon
Fmoc ¹³C ~120-144 Aromatic carbons

Note: The data in this table is illustrative and based on typical chemical shift ranges for the specified functional groups.

Mass spectrometry (MS) is a key technique for verifying the molecular weight of this compound and assessing its purity. rsc.orgrsc.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. rsc.org These methods confirm that the compound has the correct molecular mass corresponding to its chemical formula, C₂₂H₂₂N₂O₆. iris-biotech.dechempep.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can further confirm the elemental composition. rsc.orgrsc.org MS is also sensitive for detecting impurities, such as byproducts from synthesis or degradation products.

Table 2: Mass Spectrometry Properties of this compound

Property Value Source
Molecular Formula C₂₂H₂₂N₂O₆ iris-biotech.dechempep.com
Molecular Weight 410.42 g/mol iris-biotech.desigmaaldrich.com

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The IR spectrum provides evidence for the presence of carbamate, carboxylic acid, and alkene groups, which is essential for confirming the structure. For instance, the technique is valuable for monitoring reaction progress during peptide synthesis. researchgate.net The presence of strong absorption bands corresponding to carbonyl (C=O) stretching in the carbamate and carboxylic acid groups, N-H stretching, and C=C stretching of the allyl group are key indicators of the correct structure.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Amine/Amide N-H stretch 3300-3500
Alkene =C-H stretch 3010-3100
Carbamates, Carboxylic Acid C=O stretch ~1700 (multiple bands)

Note: The data in this table is based on standard IR absorption frequencies for the indicated functional groups.

Mass Spectrometry (MS, MALDI-TOF/MS)

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are central to quality control, used to separate this compound from any impurities and to confirm its identity by comparing it to a certified reference standard.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. iris-biotech.de Research-grade material typically exhibits a purity of 98.5% or higher when analyzed by this method. sigmaaldrich.comchemsrc.com The most common method is reverse-phase HPLC (RP-HPLC) using a C18 column. nih.gov

The analysis involves injecting the compound into a mobile phase, typically a gradient mixture of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%). nih.gov The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the Fmoc group strongly absorbs, such as 220 nm. rsc.org The purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time under specific conditions serves as a parameter for identity confirmation.

Table 4: Typical HPLC Parameters for this compound Analysis

Parameter Condition Source
Technique Reverse-Phase HPLC (RP-HPLC) nih.gov
Stationary Phase C18 Column nih.gov
Mobile Phase Acetonitrile / Water Gradient nih.gov
Additive 0.1% Trifluoroacetic Acid (TFA) nih.gov
Detection UV at 220 nm rsc.org

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used for the routine monitoring of reactions and for preliminary purity assessment. rsc.org The analysis is performed on plates coated with a stationary phase, typically silica (B1680970) gel (e.g., Merck 60 F254). rsc.org A small amount of the compound is spotted on the plate, which is then developed in a suitable mobile phase (eluent).

After development, the separated spots are visualized. Due to the UV-active Fmoc group, the compound's spot can be easily seen under a UV lamp (254 nm) by fluorescence quenching. rsc.org Additionally, various chemical stains can be used for visualization, such as iodine vapor, ninhydrin (B49086) (for free amines, if deprotection occurs), or a phosphomolybdic acid stain. rsc.org The retention factor (Rf) value is a characteristic of the compound in a given TLC system and can be used for identification.

Table 5: Typical Thin-Layer Chromatography (TLC) Parameters

Parameter Description Source
Stationary Phase Silica gel plates with fluorescent indicator (F₂₅₄) rsc.org
Mobile Phase Varies (e.g., mixtures of ethyl acetate, dichloromethane, methanol) rsc.org
Visualization UV absorption (fluorescence quenching) rsc.org
Iodine staining rsc.org

High-Performance Liquid Chromatography (HPLC)

Chiral Analysis for Enantiomeric Purity

The stereochemistry of amino acid derivatives is of paramount importance in peptide synthesis. The incorporation of an incorrect enantiomer can lead to peptides with altered three-dimensional structures and biological activities. Therefore, the chiral purity of this compound is a critical quality attribute that must be meticulously assessed.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of enantiomeric purity. This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation and allowing for their quantification. For Fmoc-protected amino acids, polysaccharide-based CSPs are often employed under reversed-phase conditions. The expected enantiomeric purity for most commercially available Fmoc-protected amino acids is greater than 99.0% enantiomeric excess (ee), with requirements for certain applications reaching ≥99.8% ee. phenomenex.com Suppliers of this compound, such as Iris Biotech, specify a minimum enantiomeric purity of 99.9%. iris-biotech.de

Capillary electrophoresis utilizing cyclodextrins as chiral selectors is another method capable of resolving enantiomers of Fmoc-protected amino acid analogues, which is crucial for verifying their optical purity.

Optical Rotation Measurement

Optical rotation is a classical method for assessing the enantiomeric purity of a chiral compound. It measures the rotation of plane-polarized light by a solution of the substance. A pure enantiomer will rotate light in a specific direction, either dextrorotatory (+) or levorotatory (-), and the magnitude of this rotation is a characteristic physical property. While specific optical rotation values for this compound are not consistently reported in publicly available literature, it is a standard parameter measured during quality control. For instance, known compounds prepared in research settings are expected to have optical rotation values consistent with their assigned structures. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. The experimentally determined percentages of these elements are compared against the theoretically calculated values based on the molecular formula. This comparison serves as a crucial check for the purity and identity of the synthesized or purchased compound. For this compound, with a molecular formula of C22H22N2O6, the theoretical elemental composition can be calculated. nih.govadvancedchemtech.comchempep.com While specific experimental data from batch releases is not broadly published, this analysis is a standard component of quality control for amino acid derivatives. bachem.com In some cases, assay methods for similar compounds may rely on titration, as elemental analysis might not be sufficiently sensitive or accurate for certain applications. biopharminternational.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0122264.2264.38
HydrogenH1.012222.225.41
NitrogenN14.01228.026.83
OxygenO16.00696.0023.38
Total 410.46 100.00

Quality Control Protocols in Academic and Industrial Settings

The quality control protocols for this compound, whether in an academic research laboratory or an industrial manufacturing facility, are designed to ensure the identity, purity, and consistency of the material. These protocols are critical as the quality of the amino acid building blocks directly impacts the yield and purity of the final peptide.

In both settings, High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. bachem.com For commercial grades of this compound, a purity of ≥98.5% as determined by HPLC is common.

Key quality control tests and considerations include:

Identity Confirmation: This is typically achieved through a combination of techniques. Mass spectrometry is used to confirm the molecular weight (410.43 g/mol ). iris-biotech.deadvancedchemtech.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to verify the chemical structure. bachem.com

Purity Assessment: HPLC is the primary tool for quantifying the purity of the compound and for detecting and quantifying impurities. bachem.com Thin-Layer Chromatography (TLC) may also be used as a simpler, more rapid purity check. bachem.com

Chiral Purity: As discussed previously, dedicated chiral analysis is essential to ensure the correct enantiomer is present and to quantify any enantiomeric contamination. phenomenex.com

Control of Related Impurities: Specifications are set for known and unknown impurities that may arise during the synthesis of the Fmoc-amino acid. These can include starting materials, by-products such as β-alanine derivatives, and dipeptides. biopharminternational.compolypeptide.comnih.gov

Regulatory Compliance (Industrial): In industrial settings, particularly for the synthesis of therapeutic peptides, manufacturing and quality control must adhere to stringent regulatory guidelines such as Good Manufacturing Practices (GMP). ajihealthandnutrition.com This includes the use of well-defined specifications for raw materials, including limits for impurities, and often involves agreements with suppliers to manage changes in their manufacturing processes. polypeptide.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance that influences these quality standards. polypeptide.comnih.gov

Table 2: Common Quality Control Parameters for this compound

ParameterMethodTypical Specification
Appearance Visual InspectionWhite to off-white powder/crystals
Identity Mass SpectrometryConforms to expected molecular weight (410.43 g/mol )
NMR SpectroscopyConforms to reference spectrum
IR SpectroscopyConforms to reference spectrum
Purity HPLC≥98.5%
Enantiomeric Purity Chiral HPLC≥99.9% iris-biotech.de
Solubility Visual InspectionSoluble in appropriate solvents (e.g., DMF)

The rigorous application of these analytical and quality control measures ensures that each batch of this compound meets the high standards required for its successful application in research and development.

Future Directions and Emerging Research Avenues

Chemo- and Regioselective Modifications of Fmoc-D-Dap(Aloc)-OH

The differential protection of the two amino groups in this compound is the cornerstone of its utility, allowing for precise chemo- and regioselective modifications. After selective deprotection of the Aloc group, the liberated β-amino group can be functionalized in numerous ways while the peptide backbone remains protected.

This strategy is instrumental in creating branched or cyclic peptides. For example, a peptide chain can be elongated from the α-amino group, and after Aloc removal, a second peptide chain or a variety of functional moieties can be attached to the β-amino group. nih.gov This has been successfully applied in the synthesis of complex lipopeptides and other modified peptide structures. frontiersin.org

Future research will likely focus on developing novel and efficient methods for on-resin cyclization and branching, expanding the complexity of molecules that can be synthesized using this building block.

High-Throughput Synthesis and Screening of Peptide Libraries Utilizing this compound

The demand for novel peptide-based therapeutics has driven the development of high-throughput synthesis and screening methods. This compound is a key component in the construction of diverse peptide libraries. By incorporating this building block, libraries of peptides with side-chain modifications, branches, or cyclizations can be rapidly generated.

The "one-bead-one-compound" (OBOC) method, combined with the orthogonal nature of this compound, allows for the creation of vast libraries where each bead carries a unique peptide sequence with a specific modification at the Dap residue. mdpi.com These libraries can then be screened for binding to therapeutic targets or for specific biological activities. Recent advancements have even incorporated heating methods to accelerate the synthesis of these complex libraries. mdpi.com

Computational Chemistry Approaches to Predict Reactivity and Conformation

Computational chemistry is becoming an increasingly powerful tool in peptide science. Molecular modeling and quantum mechanical calculations can be employed to predict the reactivity of the protected amino groups in this compound and the conformational preferences of peptides containing this residue.

Such computational studies can help in designing more efficient synthetic routes by predicting potential side reactions and optimizing reaction conditions. For example, understanding the conformational impact of incorporating a D-Dap residue can guide the design of peptides with specific three-dimensional structures required for biological activity. This predictive power can accelerate the discovery and development of new peptide-based drugs.

Expanding the Scope of Bioconjugation Chemistries with this compound

Bioconjugation, the covalent attachment of molecules to biomolecules like proteins or antibodies, is a critical technology in diagnostics and therapeutics. chemimpex.com The selectively addressable β-amino group of the Dap residue, introduced via this compound, serves as a versatile handle for bioconjugation.

After peptide synthesis and selective deprotection of the Aloc group, the β-amino group can be modified with a variety of functionalities, such as click chemistry handles (e.g., azides or alkynes), fluorescent dyes, or chelating agents for radiolabeling. medchemexpress.compeptide.com This allows for the site-specific attachment of the peptide to other molecules, creating sophisticated bioconjugates for targeted drug delivery or diagnostic imaging. medchemexpress.com Future work will likely involve the development of new bioorthogonal reactions that can be performed on the Dap side chain.

Novel Therapeutic and Diagnostic Applications of Peptides Containing this compound

The incorporation of D-diaminopropionic acid into peptides can confer unique properties, including increased resistance to enzymatic degradation and the ability to induce specific secondary structures. These features make peptides containing D-Dap attractive candidates for therapeutic and diagnostic applications.

Peptides synthesized using this compound are being investigated for a range of therapeutic areas. For instance, they have been used to create antimicrobial peptides and anticancer agents. The ability to introduce specific modifications via the β-amino group allows for the fine-tuning of their biological activity and pharmacokinetic properties. In diagnostics, peptides containing D-Dap can be functionalized with imaging agents for use in applications like cancer diagnosis. medchemexpress.com The development of novel peptide-drug conjugates and diagnostic probes based on this scaffold remains a promising area of research. medchemexpress.com

Application AreaExampleRole of this compound
Antimicrobial Peptides Synthesis of brevicidine analogsIntroduction of Dap residues, which can be crucial for antimicrobial activity.
Anticancer Agents Development of integrin inhibitorsEnables the synthesis of peptides that can target cell adhesion mechanisms in cancer.
Drug Delivery Creation of peptide-drug conjugatesProvides a site for attaching cytotoxic drugs for targeted delivery to cancer cells.
Diagnostic Imaging Synthesis of DOTA-modified peptidesAllows for the incorporation of chelating agents for radiometals used in diagnostic imaging. medchemexpress.com

Q & A

Q. Advanced

  • HPLC with UV detection (220 nm): Monitor coupling efficiency and purity using a C18 column with gradient elution (0.1% TFA in water/acetonitrile) .
  • LC-MS : Confirm molecular weight (±1 Da) of intermediates and final peptides. Use electrospray ionization (ESI) in positive mode for Fmoc-containing species .
  • NMR (¹H/¹³C) : Resolve stereochemical integrity at D-Dap, ensuring no racemization during synthesis .

How can solubility challenges during this compound incorporation into hydrophobic peptide sequences be addressed?

Q. Advanced

  • Use microwave-assisted synthesis (50°C, 10 min) to enhance coupling efficiency in DMF or NMP .
  • Add chaotropic agents (e.g., 0.1 M HOBt) or polar aprotic cosolvents (e.g., DMSO, up to 10% v/v) to improve solubility .
  • For persistent issues, substitute with pre-activated derivatives (e.g., HATU/HOAt) to reduce reaction time .

What safety considerations apply when handling this compound in laboratory settings?

Basic
While classified as non-hazardous under CLP/GHS by some suppliers , conflicting data note potential skin/eye irritation (Category 2/2A) and respiratory sensitization . Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Dispose via certified chemical waste protocols .

How does the D-configuration of D-Dap influence the biological activity of peptides synthesized with this compound?

Advanced
The D-isomer confers resistance to proteolytic degradation and alters peptide conformation, enabling interactions with non-canonical targets (e.g., bacterial membranes or GPCRs). Compare activity of D- vs. L-Dap analogs via circular dichroism (CD) and bioactivity assays (e.g., antimicrobial or receptor-binding studies) .

What are common side reactions during this compound incorporation, and how can they be mitigated?

Q. Advanced

  • Incomplete Aloc Deprotection : Extend Pd(0) treatment time or increase catalyst loading .
  • Fmoc Premature Cleavage : Ensure piperidine-free conditions during Aloc removal.
  • Racemization : Use low-temperature (0–4°C) coupling with HOBt/DIC activation .
  • Aggregation : Incorporate backbone amide protectants (e.g., 2,2,2-trifluoroethanol) during SPPS .

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.